molecular formula C8H4BrN3O2 B2981528 3-Bromo-6-nitro-1,8-naphthyridine CAS No. 2230803-46-8

3-Bromo-6-nitro-1,8-naphthyridine

Cat. No. B2981528
CAS RN: 2230803-46-8
M. Wt: 254.043
InChI Key: YTAGQTJQCSNOMS-UHFFFAOYSA-N
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Description

3-Bromo-6-nitro-1,8-naphthyridine is a chemical compound with the CAS Number: 2230803-46-8 . It has a molecular weight of 254.04 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for 3-Bromo-6-nitro-1,8-naphthyridine is 1S/C8H4BrN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-6-nitro-1,8-naphthyridine is a powder that is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 3-Bromo-6-nitro-1,8-naphthyridine, is of considerable interest to the synthetic community .

properties

IUPAC Name

3-bromo-6-nitro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGQTJQCSNOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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